molecular formula C42H79O10P B1238013 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylbis(octadec-9-enoate)

3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylbis(octadec-9-enoate)

Cat. No.: B1238013
M. Wt: 775 g/mol
InChI Key: DSNRWDQKZIEDDB-XPWSMXQVSA-N
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Description

[3-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound belonging to the class of lysophosphatidylglycerols This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, phosphoryl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylbis(octadec-9-enoate) typically involves multiple steps, starting from simpler precursor molecules. The process often includes the following steps:

    Formation of the glycerol backbone: This involves the reaction of glycerol with appropriate reagents to introduce the dihydroxypropoxy and phosphoryl groups.

    Esterification: The glycerol derivative is then esterified with octadec-9-enoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The process may also involve purification steps, such as distillation or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include primary or secondary alcohols.

    Substitution: Products may include phosphoric acid derivatives or substituted glycerol derivatives.

Mechanism of Action

The mechanism of action of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylbis(octadec-9-enoate) involves its interaction with cell membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific receptors or enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylbis(octadec-9-enoate) lies in its specific combination of functional groups and its ability to interact with biological membranes. This makes it a valuable compound for studying membrane dynamics and developing therapeutic agents.

Properties

Molecular Formula

C42H79O10P

Molecular Weight

775 g/mol

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17+,20-18+

InChI Key

DSNRWDQKZIEDDB-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol)
1,2-dioleoyl-sn-glycero-3-phosphoglycerol
1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer
1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer
1,2-dioleoylphosphatidylglycerol
di-C18-1(C)-PG
DOPG

Origin of Product

United States

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